2-(Aminometil)benzamida

Descripción general

Descripción

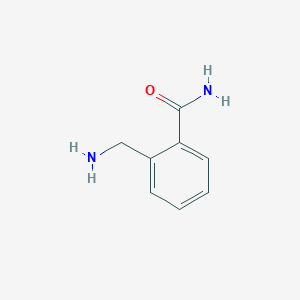

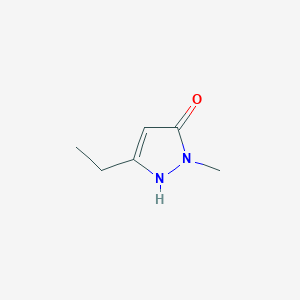

2-(Aminomethyl)benzamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Aminomethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los compuestos de benzamida, incluida la 2-(Aminometil)benzamida, han demostrado tener una actividad antioxidante significativa . Estos compuestos se sintetizan a partir de varios derivados de ácido benzoico y amina, y su actividad antioxidante se determina mediante la actividad antioxidante total, la eliminación de radicales libres y la quelación de metales . Algunos de estos compuestos sintetizados han mostrado una actividad antioxidante más efectiva en comparación con los estándares .

Actividad antibacteriana

La this compound y sus derivados han demostrado actividad antibacteriana contra bacterias grampositivas y gramnegativas . La actividad antibacteriana de estos compuestos se determina in vitro y se compara con los fármacos de control .

Actividad antifúngica

Algunos compuestos de benzamida, incluida la this compound, han mostrado una excelente actividad antifúngica . Por ejemplo, se encontró que uno de los compuestos era más potente contra Aspergillus fumigatus que el Clotrimazol estándar .

Agentes antimicrobianos

Los derivados de 2-Aminobenzamida se han sintetizado y evaluado como agentes antimicrobianos . Estos compuestos han mostrado actividad inhibitoria contra diferentes bacterias y hongos .

Descubrimiento de fármacos

Los compuestos de amida, incluida la this compound, se han utilizado en el descubrimiento de fármacos . Estos compuestos se encuentran en moléculas biológicas potenciales, como productos naturales, proteínas, intermediarios sintéticos y fármacos comerciales .

Aplicaciones industriales

Los compuestos de amida también se utilizan en varios sectores industriales, incluidas las industrias del plástico, del caucho, del papel y de la agricultura . Estos compuestos son compuestos estructurales extendidos que se encuentran en moléculas biológicas potenciales .

Evaluación biológica

Los derivados de 2-Aminobenzamida se han sintetizado y evaluado biológicamente . Estas evaluaciones incluyen la prueba de su actividad inhibitoria del crecimiento contra diferentes bacterias y hongos .

Estudios de acoplamiento

El uso de 4-(aminometil)benzamida como un enlace flexible conduce a una geometría general favorable de la molécula, lo que le permite unirse al centro activo de la Abl mutante T315I . Esto muestra el potencial de la this compound en estudios de acoplamiento .

Mecanismo De Acción

Target of Action

Benzamide derivatives have been widely used in medical, industrial, biological, and potential drug industries . They have shown a broad range of biological activities, including anticancer, antimicrobial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .

Mode of Action

It’s known that benzamide derivatives can interact with various targets, leading to a wide range of biological effects . For instance, some benzamide derivatives have shown to exhibit effective metal chelate activity , which could be one of the mechanisms through which they exert their biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzamide derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Benzamide derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory effects . These effects suggest that 2-(Aminomethyl)benzamide could potentially influence a variety of molecular and cellular processes.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(Aminomethyl)benzamide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with histone deacetylases, where 2-(Aminomethyl)benzamide acts as a zinc-binding group, inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and gene transcription.

Cellular Effects

The effects of 2-(Aminomethyl)benzamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting histone deacetylases, 2-(Aminomethyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, 2-(Aminomethyl)benzamide exerts its effects through several mechanisms. One primary mechanism is the inhibition of histone deacetylases, which involves the binding of the compound to the enzyme’s active site. This binding prevents the deacetylation of histones, leading to an open chromatin structure and increased gene transcription .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Aminomethyl)benzamide in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy.

In vitro and in vivo studies have demonstrated that 2-(Aminomethyl)benzamide can have long-term effects on cellular function, including sustained inhibition of histone deacetylases and prolonged changes in gene expression . These findings underscore the importance of considering temporal effects when using this compound in research.

Dosage Effects in Animal Models

The effects of 2-(Aminomethyl)benzamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit histone deacetylases and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 2-(Aminomethyl)benzamide can exhibit toxic effects, including liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(Aminomethyl)benzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its role in the regulation of histone acetylation, where it inhibits histone deacetylases, leading to changes in chromatin structure and gene expression . This pathway is critical for understanding the compound’s impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(Aminomethyl)benzamide within cells and tissues are essential for understanding its biological effects. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, 2-(Aminomethyl)benzamide can accumulate in specific compartments, such as the nucleus, where it exerts its effects on histone deacetylases and gene expression.

Subcellular Localization

The subcellular localization of 2-(Aminomethyl)benzamide is a key factor in its activity and function. The compound is primarily localized in the nucleus, where it interacts with histone deacetylases and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct 2-(Aminomethyl)benzamide to the nucleus.

Propiedades

IUPAC Name |

2-(aminomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOQYVHEWHJIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623940 | |

| Record name | 2-(Aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63056-17-7 | |

| Record name | 2-(Aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 2-(Aminomethyl)benzamide and what are the downstream effects of this interaction?

A1: 2-(Aminomethyl)benzamide acts as an inhibitor of glycine transporter type-2 (GlyT2). [] While the provided abstract doesn't delve into specific downstream effects, inhibiting GlyT2 is known to impact glycine levels within synapses. This, in turn, can modulate neurotransmission, particularly influencing NMDA receptor activity. Further research exploring the specific downstream effects of 2-(Aminomethyl)benzamide on GlyT2 would be valuable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)